1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1352517-20-4
VCID: VC2722350
InChI: InChI=1S/C19H17NO6/c1-24-15-8-11(9-16(25-2)17(15)26-3)20-10-14(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10H,1-3H3,(H,22,23)
SMILES: COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Molecular Formula: C19H17NO6
Molecular Weight: 355.3 g/mol

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

CAS No.: 1352517-20-4

VCID: VC2722350

Molecular Formula: C19H17NO6

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid - 1352517-20-4

Description

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound belonging to the isoquinoline class. It is characterized by its unique structural features, including a 3,4,5-trimethoxyphenyl group attached to an isoquinoline backbone, which is further functionalized with a carboxylic acid group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. These methods may include condensation reactions, cyclization, and functional group transformations. The compound can undergo various chemical reactions, such as:

  • Esterification: Conversion of the carboxylic acid group into esters using alcohols.

  • Amidation: Reaction with amines to form amides.

  • Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Biological Activity and Applications

Isoquinoline derivatives, including 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, are known for their diverse biological activities. These compounds have been studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The trimethoxyphenyl group is particularly noted for enhancing biological activity due to its ability to interact with specific molecular targets.

Research Findings and Future Directions

Research on 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. Future studies may explore its interaction with enzymes or receptors involved in disease pathways, aiming to develop novel therapeutic agents.

Availability and Commercial Status

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is available from various chemical suppliers, although some sources indicate that certain quantities may be discontinued. Interested parties should contact suppliers directly for pricing and availability information.

CAS No. 1352517-20-4
Product Name 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid
Molecular Formula C19H17NO6
Molecular Weight 355.3 g/mol
IUPAC Name 1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO6/c1-24-15-8-11(9-16(25-2)17(15)26-3)20-10-14(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10H,1-3H3,(H,22,23)
Standard InChIKey VOBNJHBEVPVOHM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
PubChem Compound 71691548
Last Modified Aug 16 2023

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